3,5-dinitro-N',N'-diphenylbenzohydrazide
Overview
Description
3,5-dinitro-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C19H14N4O5 and a molecular weight of 378.33826 g/mol . This compound is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring, and a hydrazide group attached to a diphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-dinitro-N’,N’-diphenylbenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with N’,N’-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,5-dinitro-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-dinitro-N’,N’-diphenylbenzohydrazide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
3,5-dinitro-N’,N’-diphenylbenzohydrazide can be compared with other similar compounds such as:
3,5-dinitrobenzoic acid: Similar in structure but lacks the hydrazide and diphenyl groups.
N’,N’-diphenylhydrazine: Contains the hydrazine moiety but lacks the nitro groups.
3,5-dinitrobenzyl alcohol: Contains the nitro groups but has a different functional group (alcohol) instead of the hydrazide.
The uniqueness of 3,5-dinitro-N’,N’-diphenylbenzohydrazide lies in its combination of nitro groups and hydrazide functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dinitro-N',N'-diphenylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c24-19(14-11-17(22(25)26)13-18(12-14)23(27)28)20-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHKKQQWHWDKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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